molecular formula C19H20N2O2 B5214258 N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 6058-31-7

N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5214258
CAS No.: 6058-31-7
M. Wt: 308.4 g/mol
InChI Key: GAGLQNYWZXYBOQ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by two methyl-substituted phenyl groups. The 5-oxopyrrolidine core is a common scaffold in medicinal chemistry, often explored for its conformational rigidity and hydrogen-bonding capabilities, which enhance interactions with biological targets .

Properties

IUPAC Name

N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-6-8-17(9-7-13)21-12-15(11-18(21)22)19(23)20-16-5-3-4-14(2)10-16/h3-10,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGLQNYWZXYBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387192
Record name N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-31-7
Record name N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3-methylphenylamine with 4-methylphenylacetic acid to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Chlorophenyl analogs () show weak enzyme inhibition (IC50 ~100,000 nM), suggesting methyl groups (target compound) may offer better bioavailability due to reduced polarity.
  • Methoxy Substitutions : The 3-methoxyphenyl derivative in demonstrates antiviral activity against MERS-CoV, highlighting the role of methoxy groups in enhancing target binding .
  • Heterocyclic Additions : Compounds with oxadiazole or pyridine rings (e.g., ) exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration but improve solubility .

Physicochemical Properties

  • Solubility : Methoxy and pyridinyl groups () increase polarity, enhancing aqueous solubility compared to methyl or chlorophenyl analogs.
  • Stability : Crystallography studies () indicate that weak interactions (C–H⋯X, π–π stacking) stabilize solid-state structures, which may correlate with shelf-life stability .

Pharmacological Potential

  • Antibacterial Applications : Thiosemicarbazide derivatives () with 5-oxopyrrolidine cores show antibacterial activity, suggesting the target compound could be optimized for similar uses .
  • Antiviral Activity: The dihydroisoquinolinyl-sulfonyl analog () reduces viral plaques by 55.3%, indicating the scaffold’s versatility in antiviral design .

Biological Activity

N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H17N3O4
  • Molar Mass : 339.345 g/mol
  • Structural Characteristics : The compound features a pyrrolidine core with two aromatic substituents, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to pyrrolidine compounds. While specific data on this compound is limited, related compounds have shown significant efficacy against various Gram-positive pathogens and pathogenic fungi.

Key Findings:

  • In Vitro Efficacy : A study demonstrated that 5-oxopyrrolidine derivatives exhibit structure-dependent antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Anticancer Activity

The anticancer potential of similar oxopyrrolidine derivatives has been explored extensively, with promising results indicating that these compounds may inhibit tumor growth in various cancer cell lines.

Notable Research:

  • Cell Line Studies : In studies using A549 human lung cancer cells, certain 5-oxopyrrolidine derivatives demonstrated significant cytotoxicity, suggesting that modifications to the pyrrolidine structure can enhance anticancer activity .
  • SAR Analysis : Modifications to the aromatic rings and the pyrrolidine nitrogen atom have been shown to influence the cytotoxic properties, with smaller lipophilic groups generally enhancing activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial potency
Alteration of aromatic substituentsEnhanced cytotoxicity against cancer cells
Variation in alkyl chain lengthModulation of solubility and bioavailability

Case Studies

  • Antimicrobial Screening : A series of pyrrolidine derivatives were screened against clinically relevant pathogens using broth microdilution techniques. Compounds structurally similar to this compound showed varying degrees of effectiveness against resistant strains .
  • Cytotoxicity Assays : In vitro assays utilizing different cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, condensation, and cyclization steps. For example, analogous pyrrolidine carboxamides are synthesized via coupling of substituted anilines with activated carboxylic acid derivatives (e.g., using EDC/HOBt) under inert atmospheres . Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions and amide bond formation (e.g., carbonyl signals at ~170 ppm in 13C NMR) .
  • LC-MS : Verify molecular weight ([M+H]+ expected at m/z 353.2) .
  • X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to analyze torsional angles and hydrogen bonding .

Q. What in vitro assays are suitable for initial evaluation of its anticancer potential?

  • Methodological Answer :

  • MTT assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death .
  • Dose-response curves : Calculate IC50 values to compare potency with structural analogs (e.g., halogenated derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., serum content, incubation time) or compound stability. Validate results by:

  • Standardized protocols : Use CLSI guidelines for cell-based assays .
  • Metabolic stability tests : Perform LC-MS to detect degradation products in cell media .
  • Structural analogs : Compare activity with derivatives (e.g., N-(3-chlorophenyl) vs. N-(3-methylphenyl) variants) to identify critical substituents .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to targets like fatty acid synthase (docking score < −8 kcal/mol suggests strong affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
  • QSAR modeling : Train models with RDKit descriptors to predict activity against new targets (R² > 0.7 validates reliability) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or alkyl groups at the 3-methylphenyl position .
  • Bioisosteric replacement : Replace the pyrrolidine ring with piperidine or morpholine to assess ring size impact .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors and hydrophobic regions .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Methodological Answer :

  • Selectivity screening : Test against related enzymes (e.g., bacterial vs. human fatty acid synthase) .
  • Competitive binding assays : Use SPR to measure dissociation constants (KD) for off-targets .
  • Proteome-wide profiling : Employ thermal shift assays to identify non-specific protein interactions .

Data Analysis and Validation

Q. How to optimize crystallization conditions for X-ray diffraction studies?

  • Methodological Answer :

  • Screening kits : Use Hampton Research Crystal Screen HT with 96 conditions (e.g., PEG 3350/pH 4.6) .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing .
  • Data collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities (e.g., APS or ESRF) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 .
  • ANOVA with Tukey’s test : Compare means across multiple derivatives (p < 0.05 indicates significance) .
  • Hill slope analysis : Identify cooperative binding (Hill coefficient >1 suggests positive cooperativity) .

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